REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[O:12][CH3:13])([O-])=O>C(O)C.[Pt]>[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[O:12][CH3:13]
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Name
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|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)C)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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1.6 g
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Type
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catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration and concentration, purification by flash chromatography over silica gel (eluted with 10% ethyl acetate in hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C(=CC(=C1)Cl)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |